molecular formula C8H4Cl4 B3042018 1-Chloro-4-(1,2,2-trichlorovinyl)benzene CAS No. 4714-35-6

1-Chloro-4-(1,2,2-trichlorovinyl)benzene

Cat. No.: B3042018
CAS No.: 4714-35-6
M. Wt: 241.9 g/mol
InChI Key: KQRVRRKQNVBFMN-UHFFFAOYSA-N
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Description

1-Chloro-4-(1,2,2-trichlorovinyl)benzene is a useful research compound. Its molecular formula is C8H4Cl4 and its molecular weight is 241.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biodegradation and Environmental Impact

1,2,2-Trichloro-1-(4-chlorophenyl)ethene, a derivative and metabolite of DDT, has been studied for its environmental impact and biodegradation processes. Research demonstrates that fungi such as Phanerochaete chrysosporium can degrade DDE, a similar compound, indicating potential bioremediation applications (Bumpus, Powers, & Sun, 1993). Additionally, studies on 1-chloro-2,2-bis(4-chlorophenyl)ethene, another related compound, in the environment of the Pearl River Delta, South China, highlight its persistence and possible ecological risks (Guo et al., 2009).

Metabolic Pathways

Research has delved into the metabolism of related compounds like DDT, DDD, and DDE in various species, providing insights into the metabolic pathways and transformation products of these chemicals. For instance, studies have shown that DDT and its metabolites are processed into different compounds in organisms like mice and hamsters, which has implications for understanding the metabolism of 1,2,2-Trichloro-1-(4-chlorophenyl)ethene as well (Gold & Brunk, 1982), (Gold & Brunk, 1983).

Chemical Synthesis and Reactions

Studies on the synthesis and reactions of compounds structurally similar to 1,2,2-Trichloro-1-(4-chlorophenyl)ethene have been conducted. This includes research on the formation of 1,2-dioxanes using manganese compounds, which can have implications for synthetic applications involving chlorinated ethenes (Nishino et al., 1991).

Biodegradation of Chlorinated Ethenes

The biodegradation of chlorinated ethenes, a category that includes 1,2,2-Trichloro-1-(4-chlorophenyl)ethene, is a significant area of research. Studies have focused on the degradation of these compounds under various conditions, providing insights into potential environmental remediation strategies (Fogel, Taddeo, & Fogel, 1986), (Pant & Pant, 2010).

Remediation and Treatment Technologies

Research has also explored various treatment technologies for chlorinated ethenes, including innovative methods like heat-activated persulfate oxidation and bioaugmentation strategies. These studies provide a framework for addressing contamination issues related to chlorinated compounds like 1,2,2-Trichloro-1-(4-chlorophenyl)ethene (Waldemer et al., 2007), (Major et al., 2002).

Properties

IUPAC Name

1-chloro-4-(1,2,2-trichloroethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRVRRKQNVBFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-4-(1,2,2-trichlorovinyl)benzene
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